

Application Note: Amlodipine Besylate Assay by Reverse-Phase HPLC

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantitative determination of Amlodipine Besylate in bulk and pharmaceutical dosage forms using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The described method is simple, accurate, and precise, making it suitable for routine quality control and analytical research. The protocol includes comprehensive steps for mobile phase preparation, standard and sample solution preparation, and data analysis. Additionally, typical method validation parameters as per ICH guidelines are summarized to demonstrate the method's reliability.

Chromatographic Conditions

The separation and quantification are achieved using a C18 column with a mobile phase consisting of a buffered organic mixture.



Parameter	Specification
Instrument	High-Performance Liquid Chromatography (HPLC) System with UV Detector
Column	Octadecylsilyl Silica Gel, C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1][2]
Mobile Phase	Acetonitrile, Methanol, and a pH 3.0 Buffer (Triethylamine or Phosphate) in a ratio such as 15:35:50 (v/v/v)[3][4]
Flow Rate	1.0 mL/min[1][2][3][5]
Detection Wavelength	237 nm[3][6]
Injection Volume	20 μL[5]
Column Temperature	30°C[2][3]
Run Time	Approximately 10-15 minutes

Experimental Protocol

- 2.1. Preparation of Mobile Phase (Example: Acetonitrile: Methanol: Triethylamine Buffer)
- Prepare pH 3.0 Buffer: Dissolve 7 mL of triethylamine in 1000 mL of purified water. Adjust the pH to 3.0 ± 0.1 using phosphoric acid.[3]
- Mix Mobile Phase: Combine HPLC grade acetonitrile, methanol, and the prepared triethylamine buffer in a 15:35:50 (v/v/v) ratio.[3]
- Degas: Filter the mixture through a 0.45 μm membrane filter and degas using an ultrasonic bath for at least 15 minutes before use.[3]
- 2.2. Preparation of Standard Solution
- Standard Stock Solution: Accurately weigh about 25 mg of Amlodipine Besylate USP
 Reference Standard into a 50 mL volumetric flask.[7] Add approximately 30 mL of methanol

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or mobile phase and sonicate to dissolve completely.[7] Dilute to the mark with the same solvent and mix well.

Working Standard Solution: Transfer 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase to achieve a final concentration suitable for analysis (e.g., 50 µg/mL).[3]

2.3. Preparation of Sample Solution (from Tablets)

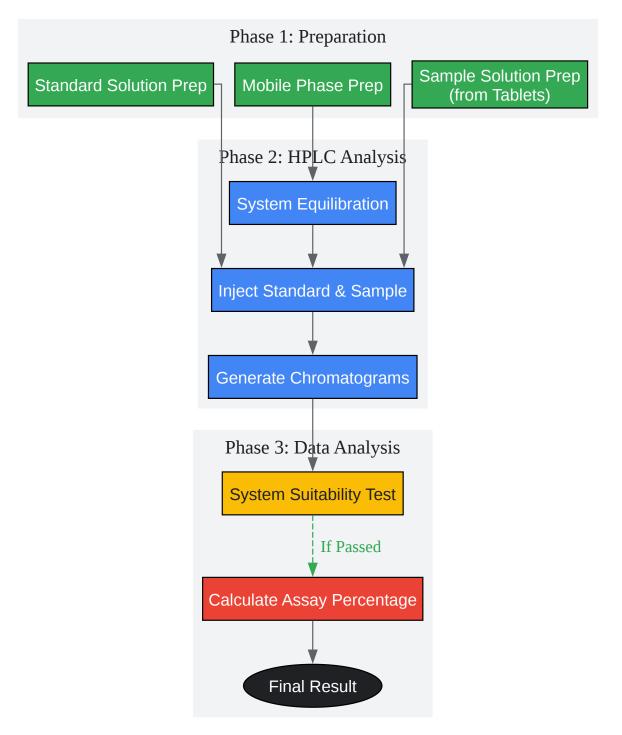
- Weigh and Powder: Weigh no fewer than 10 tablets and calculate the average weight. Finely powder the tablets in a mortar.
- Sample Stock Solution: Accurately weigh a portion of the powder equivalent to 25 mg of Amlodipine Besylate and transfer it to a 50 mL volumetric flask.[7]
- Extraction: Add about 30 mL of methanol or mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.[8]
- Dilution & Filtration: Dilute to the mark with the same solvent, mix well, and filter the solution through a 0.45 μm syringe filter, discarding the first few mL of the filtrate.[3]
- Working Sample Solution: Transfer 5.0 mL of the filtered Sample Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

2.4. Assay Procedure

- System Equilibration: Equilibrate the HPLC system by pumping the mobile phase through the column for at least 30 minutes or until a stable baseline is achieved.
- System Suitability: Inject the Working Standard Solution five or six times and record the chromatograms.
- Analysis: Inject the blank (mobile phase), Working Standard Solution, and Working Sample
 Solution in an appropriate sequence, ensuring replicate injections for precision.
- Data Acquisition: Record the peak areas from the resulting chromatograms. The retention time for Amlodipine Besylate is typically between 2.6 and 12.3 minutes, depending on the exact conditions.[1][4]



Experimental Workflow Diagram



Experimental Workflow for Amlodipine Besylate HPLC Assay

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Caption: Workflow from preparation to final analysis for the HPLC assay of Amlodipine Besylate.

Data Presentation and Calculations

4.1. System Suitability The system is deemed suitable for analysis if it meets the following criteria based on replicate injections of the standard solution.

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry)	Not more than 2.0[9]
Theoretical Plates (N)	Not less than 2000[9]
% Relative Standard Deviation (%RSD)	Not more than 2.0% for peak areas

4.2. Calculation of Assay Result The percentage of Amlodipine Besylate in the tablet dosage form can be calculated using the following formula:

% Assay = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard * 100

Where:

- Area Sample: Peak area of amlodipine in the sample chromatogram.
- Area_Standard: Average peak area of amlodipine in the standard chromatograms.
- Conc Standard: Concentration of the Working Standard Solution (mg/mL).
- Conc Sample: Nominal concentration of the Working Sample Solution (mg/mL).
- Purity_Standard: Purity of the USP Reference Standard (as a decimal).
- 4.3. Summary of Method Validation Parameters The following table summarizes typical validation results for a robust Amlodipine Besylate HPLC assay, demonstrating its suitability for its intended purpose.



Validation Parameter	Typical Results
Linearity Range	0.5 - 200 μg/mL[1][5][6]
Correlation Coefficient (r²)	> 0.999[6]
Accuracy (% Recovery)	98.0% - 102.0%[9]
Precision (%RSD)	
- Intra-day	< 2.0%[1]
- Inter-day	< 2.0%[1]
Limit of Detection (LOD)	~0.06 μg/mL[1][8]
Limit of Quantification (LOQ)	~0.19 µg/mL[8]
Robustness	Unaffected by minor changes in flow rate and mobile phase composition

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